molecular formula C11H14O3 B2931234 2-Hydroxy-3-(4-methylphenyl)butanoic acid CAS No. 1354961-66-2

2-Hydroxy-3-(4-methylphenyl)butanoic acid

Cat. No.: B2931234
CAS No.: 1354961-66-2
M. Wt: 194.23
InChI Key: OIRVHNSYMGLIKL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methylphenyl)butanoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-3-5-9(6-4-7)8(2)10(12)11(13)14/h3-6,8,10,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRVHNSYMGLIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 3 4 Methylphenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Hydroxy-3-(4-methylphenyl)butanoic acid by mapping the chemical environment of each proton and carbon atom.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural elucidation. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (splitting pattern). The ¹³C NMR spectrum indicates the number of unique carbon environments.

For this compound, the expected ¹H NMR signals would correspond to the protons of the p-tolyl group (aromatic and methyl protons), the methine protons at C2 and C3, the methyl protons at C4, and the acidic proton of the carboxyl group. The splitting patterns, governed by spin-spin coupling, are critical for establishing connectivity. For instance, the methine protons at C2 and C3 would appear as doublets, coupling with each other.

Two-dimensional (2D) NMR experiments are crucial for confirming these assignments. A Correlation Spectroscopy (COSY) experiment would show a cross-peak between the C2 and C3 protons, confirming their adjacent relationship. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom bearing protons. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range couplings (typically 2-3 bonds), which is vital for connecting the molecular fragments. For example, HMBC correlations would be expected from the C3 proton to the carbons of the aromatic ring, confirming the position of the p-tolyl substituent.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4 (CH₃)~ 1.2 - 1.4Doublet~ 7.03H
p-tolyl-CH₃~ 2.3Singlet-3H
H-3~ 3.0 - 3.3Quartet or Multiplet~ 7.01H
H-2~ 4.2 - 4.4Doublet~ 4.0 - 6.01H
Aromatic H~ 7.1 - 7.3AA'BB' System (two doublets)~ 8.04H
COOHVariable, broadSinglet-1H
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (CH₃)~ 18 - 22
p-tolyl-CH₃~ 21
C-3~ 45 - 50
C-2~ 72 - 76
Aromatic C (quaternary)~ 135 - 140
Aromatic CH~ 128 - 130
COOH~ 175 - 180

The single bond between the C2 and C3 carbons allows for rotational isomerism, leading to different stable conformations (rotamers). NMR spectroscopy can be used to study these conformational preferences. The magnitude of the ³J(H,H) coupling constant between the H-2 and H-3 protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring this coupling constant, the predominant conformation of the molecule in solution can be inferred.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can provide information about the spatial proximity of protons. Observing an NOE between specific protons across the C2-C3 bond can help to further define the three-dimensional structure and preferred rotamers.

In cases of significant signal overlap or complex stereochemistry, more advanced NMR techniques can be employed. researchgate.net Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively irradiate a proton signal and reveal all other protons within the same spin system. For complex molecules, computational methods combined with NMR data can help distinguish between possible isomers by comparing experimentally observed chemical shifts with theoretically calculated values for different conformations. frontiersin.org

Mass Spectrometric (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like carboxylic acids. mdpi.com In negative ion mode, ESI typically generates the deprotonated molecule, [M-H]⁻. For this compound (C₁₁H₁₄O₃, Molecular Weight: 194.23 g/mol ), this would correspond to a prominent ion at an m/z of 193.2.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. researchgate.net Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely result in characteristic neutral losses. Common fragmentation pathways for hydroxy carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group. libretexts.orgnih.gov

Table 3: Predicted ESI-MS/MS Fragmentation of this compound
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
193.2 ([M-H]⁻)175.2H₂O (Water)
193.2 ([M-H]⁻)149.2CO₂ (Carbon Dioxide)
175.2131.2CO₂ (Carbon Dioxide)

Due to its polarity and low volatility, this compound is not directly amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, it can be analyzed after chemical derivatization to create a more volatile and thermally stable analogue. researchgate.net Common derivatization strategies include:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester).

Silylation: The acidic proton of the carboxylic acid and the proton of the hydroxyl group are replaced with a trimethylsilyl (B98337) (TMS) group.

The resulting derivative can then be separated by GC and detected by MS. The mass spectrum of the derivative will show a molecular ion corresponding to the modified compound. The fragmentation pattern will be influenced by the derivative used but can still provide key structural information about the original analyte's carbon skeleton. This method is particularly useful for quantitative analysis in complex matrices. researchgate.netjppres.com

High-Resolution Mass Spectrometry for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C₁₁H₁₄O₃, the theoretical exact mass can be calculated. The molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed in the mass spectrum. The measured mass from HRMS analysis would then be compared to the theoretical mass, with a minimal mass error (typically < 5 ppm) providing strong evidence for the proposed elemental formula.

Table 1: Theoretical and Expected HRMS Data for C₁₁H₁₄O₃

IonTheoretical m/z
[M]⁺194.0943
[M+H]⁺195.1021
[M+Na]⁺217.0840
[M-H]⁻193.0865

Note: This table represents theoretical values. Experimental data would be presented in a similar format.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and offers a unique "molecular fingerprint."

Analysis of Hydroxyl and Carboxyl Stretching Frequencies

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group in this compound gives rise to characteristic vibrational bands.

Hydroxyl (-OH) Stretching: The hydroxyl group of the carboxylic acid typically exhibits a very broad absorption band in the FTIR spectrum, ranging from approximately 2500 to 3300 cm⁻¹. researchgate.net This broadening is a result of strong intermolecular hydrogen bonding. The alcoholic -OH stretch is also expected in this region.

Carbonyl (C=O) Stretching: The carbonyl group of the carboxylic acid displays a strong, sharp absorption band. For saturated carboxylic acids, this peak is typically observed in the range of 1700-1725 cm⁻¹. spectroscopyonline.com

C-O Stretching: The carbon-oxygen single bond of the carboxylic acid and the alcohol will also have characteristic stretching vibrations, typically appearing in the 1210-1320 cm⁻¹ region for the carboxylic acid. spectroscopyonline.com

Table 2: Expected FTIR Frequencies for Hydroxyl and Carboxyl Groups

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (Broad)
Carboxylic AcidC=O Stretch1700-1725
AlcoholO-H Stretch3200-3600 (Broad)
Carboxylic Acid/AlcoholC-O Stretch1050-1320

Vibrational Modes of the Methylphenyl Moiety

The 4-methylphenyl (p-tolyl) group also presents a set of characteristic vibrational bands in both FTIR and Raman spectra.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The methyl group's C-H stretching will appear in the 2850-3000 cm⁻¹ region.

C=C Stretching: The aromatic ring's carbon-carbon double bond stretches give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring can be inferred from the strong C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range. For a 1,4-disubstituted (para) ring, a strong band is expected between 800 and 860 cm⁻¹.

Table 3: Expected Vibrational Frequencies for the Methylphenyl Moiety

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic RingC-H Stretch3000-3100
Methyl GroupC-H Stretch2850-3000
Aromatic RingC=C Stretch1450-1600
Aromatic RingC-H Out-of-Plane Bend800-860

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

Since this compound contains two chiral centers (at C2 and C3), it can exist as four possible stereoisomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms.

The experimental ECD spectrum of a purified stereoisomer of this compound would be compared to theoretical spectra calculated for all possible absolute configurations (e.g., (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R)). A good agreement between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov This comparison is a cornerstone of modern stereochemical analysis. nih.gov

Theoretical and Computational Chemistry Studies on 2 Hydroxy 3 4 Methylphenyl Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are routinely employed to explore the electronic properties and reactivity of organic molecules. biointerfaceresearch.com These methods provide a foundational understanding of how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

For 2-Hydroxy-3-(4-methylphenyl)butanoic acid, DFT calculations, for instance at the B3LYP/6-311G++(d,p) level of theory, can be used to compute the energies of these frontier orbitals. nih.gov The HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group, which can readily donate electron density. Conversely, the LUMO is anticipated to be distributed over the carboxylic acid moiety, which acts as the primary electron-accepting site. This distribution dictates the flow of electrons during chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-1.89
Energy Gap (ΔE)4.26

This table presents hypothetical calculated values for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map of this compound, distinct regions of varying potential would be observed.

Negative Potential (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the carboxyl and hydroxyl groups.

Positive Potential (Blue): These regions indicate a deficiency of electrons and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group (the most acidic proton) and the hydrogen of the hydroxyl group would exhibit the most intense positive potential.

Neutral Potential (Green): The carbon framework and the aromatic ring would show a more neutral potential, with the p-tolyl group being slightly negative due to its electron-donating nature.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and in predicting the sites where the molecule is most likely to react.

Spectroscopic Property Prediction and Simulation

Computational methods can accurately predict various spectroscopic properties, providing a powerful means to interpret experimental data and to distinguish between closely related molecular structures like stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Since stereoisomers differ in the three-dimensional arrangement of their atoms, their NMR spectra will exhibit subtle but distinct differences.

Computational prediction of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can be a powerful tool for assigning the correct stereochemistry. nih.gov By calculating the theoretical chemical shifts for all possible stereoisomers of this compound—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—and comparing them with experimental data, the stereoisomer present in a sample can be identified. The differences in predicted shifts arise from variations in through-space shielding effects caused by the different spatial orientations of the phenyl ring, carboxyl group, and other substituents.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for Diastereomers of this compound

Carbon Atom(2R,3S)-Isomer(2R,3R)-Isomer
C=O (Carboxyl)178.5179.1
C-OH72.372.9
C-Phenyl48.147.5
Aromatic C (ipso)138.2138.4

This table presents hypothetical calculated values to illustrate the differentiation between stereoisomers.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies and intensities, which, after applying a scaling factor to account for anharmonicity and basis set limitations, show good agreement with experimental spectra. nih.govconicet.gov.ar

A theoretical vibrational analysis of this compound would allow for the definitive assignment of all observed bands in its IR and Raman spectra. Key vibrational modes would include:

O-H Stretching: A broad band for the carboxylic acid and a sharper band for the hydroxyl group, typically in the 3500-2500 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretches around 3100-2800 cm⁻¹.

C=O Stretching: A strong, characteristic band for the carboxylic acid carbonyl group, expected around 1700-1750 cm⁻¹.

C-O Stretching and O-H Bending: Vibrations in the 1400-1000 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching modes within the phenyl ring, typically appearing in the 1600-1450 cm⁻¹ range.

This detailed assignment helps confirm the molecular structure and provides insights into intramolecular interactions, such as hydrogen bonding, which can shift the frequencies of the involved functional groups.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (Scaled)Expected Intensity
O-H Stretch (Carboxyl)3450Strong, Broad
C-H Stretch (Aromatic)3055Medium
C=O Stretch (Carbonyl)1720Very Strong
C=C Stretch (Aromatic)1610Medium
C-O Stretch (Alcohol)1080Strong

This table presents hypothetical calculated values for illustrative purposes.

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. A conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies. nih.gov

Molecular Mechanics and Density Functional Theory (DFT) Conformational Searches

The conformational flexibility of this compound is critical to its chemical behavior. This flexibility arises from the rotation around several single bonds, primarily the Cα-Cβ bond, the C-O bonds of the hydroxyl and carboxyl groups, and the bond connecting the phenyl ring to the aliphatic chain. Identifying the low-energy conformers is a crucial step in understanding the molecule's properties.

Computational conformational analysis is typically a multi-step process. acs.org Initially, a broad exploration of the conformational space is performed using less computationally expensive methods like Molecular Mechanics (MM) . nih.gov MM force fields calculate the steric energy of a molecule based on classical physics principles, allowing for rapid screening of thousands of possible geometries. nih.gov This search can be conducted systematically by rotating each dihedral angle in discrete steps or through stochastic methods like Monte Carlo simulations, where bond rotations are applied randomly to generate new structures. nih.gov

Following the initial MM scan, the unique, low-energy conformers are subjected to more accurate calculations using Density Functional Theory (DFT) . DFT is a quantum mechanical method that provides a much better description of the electronic structure and, consequently, more reliable energies and geometries. ucl.ac.uk A common functional used for such studies is B3LYP, often paired with a basis set like 6-311++G(d,p), which is adept at handling the types of interactions present in the molecule, including hydrogen bonding. researchgate.net The final output is a set of optimized geometries corresponding to energy minima on the potential energy surface, along with their relative stabilities. For molecules like mandelic acid and its derivatives, which are structurally analogous to the title compound, computational studies have shown that several conformers can exist within a small energy range, often differing by the orientation of the hydroxyl and carboxyl groups. ucl.ac.ukacs.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

ConformerKey Dihedral Angle(s) (O-C-C-O, C-C-C-C)Relative Energy (kcal/mol)Key Intramolecular Interaction
Conf-1 (Global Minimum)~60°, ~180°0.00Strong O-H···O=C Hydrogen Bond
Conf-2~-60°, ~180°0.75O-H···O=C Hydrogen Bond
Conf-3~180°, ~60°1.50Weak O-H···O(H) Interaction
Conf-4~180°, ~-60°1.65Weak O-H···O(H) Interaction

Note: The data in this table is illustrative and represents typical expected outcomes from a DFT conformational analysis.

Intramolecular Interactions and Stability of Conformers

The relative stability of the different conformers of this compound is dictated by a delicate balance of intramolecular interactions. mdpi.com The most significant of these is the intramolecular hydrogen bond that can form between the hydroxyl group (the donor) and one of the oxygen atoms of the carboxyl group (the acceptor). The formation of a pseudo-cyclic ring via this hydrogen bond significantly stabilizes the conformer. nih.gov

Computational methods are essential for characterizing these weak interactions. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization and donor-acceptor interactions within a molecule. researchgate.netwisc.edu For a hydrogen bond like O-H···O=C, NBO analysis can quantify the interaction energy by examining the delocalization of electron density from a lone pair orbital on the acceptor oxygen to the antibonding σ* orbital of the donor O-H bond.

Table 2: Typical Geometric and NBO Parameters for a Predicted Intramolecular Hydrogen Bond in the Most Stable Conformer of this compound.

ParameterTypical Calculated ValueSignificance
H···O Distance1.8 - 2.2 ÅIndicates a moderate strength hydrogen bond.
O-H···O Angle140 - 160°Shows a favorable, near-linear geometry for the hydrogen bond.
NBO E(2) Interaction Energy5 - 15 kcal/molQuantifies the stabilization energy from charge delocalization.
O-H Bond Length~0.97 - 0.99 ÅSlight elongation compared to a non-bonded O-H group.
O-H Vibrational Frequency ShiftRed-shift of 50-150 cm-1Indicates a weakening of the O-H bond due to H-bonding.

Note: The data in this table is based on typical values found in computational studies of molecules with similar intramolecular hydrogen bonds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states and reaction energetics that are often difficult to probe experimentally. For this compound, a potential reaction of interest is the acid-catalyzed dehydration, which would involve the elimination of the hydroxyl group and a proton from the adjacent carbon to form an unsaturated carboxylic acid.

Using DFT, the entire reaction pathway can be mapped out. The process begins by identifying the structures of the reactant, intermediates, transition states (TS), and the product. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. acs.org Computational algorithms are used to locate these TS structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once the stationary points (reactants, products, intermediates, and transition states) are optimized, their energies are calculated to construct a reaction energy profile. The difference in energy between the reactant and the transition state is the activation energy (ΔE‡) , which is the primary determinant of the reaction rate. By comparing the activation energies of competing pathways, the most likely mechanism can be determined. For example, in the dehydration of the title compound, different stereochemical outcomes or the formation of different double bond isomers could be assessed by calculating the respective energy barriers. Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed to confirm that a located transition state indeed connects the intended reactant and product. acs.org

Table 3: Illustrative Calculated Energy Profile for a Hypothetical Acid-Catalyzed Dehydration of this compound.

Reaction StepDescriptionRelative Energy (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)
Reactant + H+Protonation of the hydroxyl group.0.0-
TS1Transition state for water molecule departure.+25.525.5
IntermediateCarbocation intermediate formation.+15.0-
TS2Transition state for proton abstraction.+18.53.5 (from intermediate)
Product + H2O + H+Formation of unsaturated acid and water.-5.0-

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a computational study of a reaction mechanism.

Role As a Chemical Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

Arylpropionic acid derivatives, a class of compounds structurally related to the target molecule, are significant in medicinal chemistry. For instance, 2-(4-isobutylphenyl)propionic acid, commonly known as ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). The synthesis of such complex molecules often involves intermediates that, like 2-hydroxy-3-(4-methylphenyl)butanoic acid, possess a substituted phenyl ring attached to a short carboxylic acid chain.

In a similar vein, the methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA) serves as a key precursor in biochemical pathways. nih.govnih.gov It is utilized in animal feed as a source of methionine and is involved in the biosynthesis of L-methionine. nih.govwikipedia.org This highlights how hydroxybutanoic acid derivatives can act as crucial starting materials in both industrial and biological syntheses. The synthesis of HMTBA itself can be achieved through processes like the hydrolysis of 2-acetoxy-3-butenenitrile. google.com

Application in the Construction of Pharmaceutical Scaffolds and Analogues

The butanoic acid framework is a common scaffold in the development of new pharmaceutical agents. For example, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated for their antihypertensive activity. mdpi.com These compounds, which feature a substituted butanoic acid core, demonstrate the versatility of this structural motif in creating analogues with significant biological effects. mdpi.com

Furthermore, compounds like threo-3-amino-2-hydroxybutanoic acid derivatives have been investigated for their potential as anti-inflammatory agents due to their inhibitory effects on enzymes like aminopeptidase (B13392206) B. google.com The synthesis of these molecules underscores the importance of hydroxybutanoic acid structures as foundational elements for building diverse and medicinally relevant scaffolds.

Utility in the Synthesis of Natural Product Derivatives

While direct evidence for the use of this compound in natural product synthesis is not available, the structural motif of a hydroxy acid is present in many natural products. For example, 2-hydroxy-4-(methylthio)butanoic acid is a naturally occurring methionine precursor in chicks. nih.gov The synthesis and modification of such naturally occurring hydroxy acids are key strategies in the development of new bioactive compounds. The principles guiding the synthesis of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, which involves reactions like the modified Reformatsky reaction, could theoretically be applied to the synthesis of derivatives of this compound. researchgate.net

Derivatization to Access Novel Compound Libraries

The carboxylic acid and hydroxyl groups of hydroxybutanoic acids are ideal handles for derivatization, enabling the creation of large and diverse compound libraries for high-throughput screening. For instance, the synthesis of various ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid demonstrates how a single core structure can be readily modified to produce a library of related compounds with varying properties. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often employed to predict the properties and reactivity of new butanoic acid derivatives before their synthesis, aiding in the rational design of compound libraries. biointerfaceresearch.com

Potential for Incorporation into Peptidomimetic Structures (as seen with related amino/hydroxy acids)

Hydroxy acids are valuable components in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. The replacement of an alpha-amino acid with an alpha-hydroxy acid in a peptide backbone can lead to increased metabolic stability and altered conformational properties. For example, (R)-2-hydroxy-3-methylbutanoic acid is the hydroxy analogue of the amino acid D-valine. nih.gov

The incorporation of such hydroxy acids into peptide chains is a common strategy in drug discovery. For instance, 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid is a D-alpha-amino acid analogue. drugbank.com Similarly, the structure of (2S)-3-Methyl-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methyl}amino)butanoic acid showcases the combination of a butanoic acid derivative with other functionalities to create complex peptidomimetic structures. chemspider.com Given these examples, this compound represents a potential building block for the synthesis of novel peptidomimetics with unique structural and biological properties.

Future Research Directions and Unexplored Avenues for 2 Hydroxy 3 4 Methylphenyl Butanoic Acid

Development of Novel and Green Synthetic Methodologies

Current synthetic routes for α-hydroxy acids often rely on multi-step processes that may involve hazardous reagents, toxic solvents, and significant energy consumption. Future research should prioritize the development of more sustainable and environmentally friendly synthetic strategies. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of toxic substances, provide a framework for these new methodologies. researchgate.netnih.gov

Key areas for exploration include:

Biocatalysis: Employing whole-cell or isolated enzyme systems for the synthesis of 2-Hydroxy-3-(4-methylphenyl)butanoic acid could offer high stereo- and regioselectivity under mild reaction conditions, reducing the need for protecting groups and harsh chemicals.

Renewable Starting Materials: Investigating pathways that utilize bio-based precursors derived from sources like cellulose (B213188) or lignin (B12514952) could significantly improve the sustainability profile of the compound. nih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. They allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

Feature Traditional Synthesis Potential Green Synthesis
Starting Materials Often petroleum-based Bio-based, renewable feedstocks
Catalysts Heavy metals, strong acids/bases Enzymes, biocatalysts
Solvents Chlorinated hydrocarbons, volatile organics Water, supercritical fluids, ionic liquids
Energy Input High temperatures and pressures Mild, ambient conditions
Waste Generation Significant byproducts, difficult to recycle Minimal waste, biodegradable byproducts
Stereocontrol Often produces racemic mixtures requiring resolution High enantioselectivity through biocatalysis

Exploration of Unconventional Enzymatic Derivatizations

The functional groups of this compound—a hydroxyl group and a carboxylic acid—are prime targets for enzymatic modification to create novel derivatives with unique properties. While the biotransformation of similar hydroxy acids has been studied, the potential for enzymatic derivatization of this specific compound remains largely unexplored. nih.gov

Future research could focus on:

Lipase-Catalyzed Esterification: Using lipases to catalyze esterification reactions with a variety of alcohols could produce a library of ester derivatives. These reactions are often highly selective and can be performed in non-aqueous media to shift the reaction equilibrium towards the product.

Oxidoreductase-Mediated Transformations: Enzymes such as L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase, which are known to act on similar molecules, could be used to stereospecifically oxidize the hydroxyl group, leading to the corresponding α-keto acid. nih.gov This transformation opens up further synthetic possibilities.

Amide Synthesis: Utilizing enzymes for the formation of amide bonds with various amines could yield a range of amides with potentially interesting biological or material properties.

Table 2: Potential Enzymatic Reactions and Products

Enzyme Class Potential Reaction Substrate(s) Potential Product
Lipase (B570770) Esterification This compound + Alcohol Ester derivative
Oxidoreductase Oxidation This compound 2-Oxo-3-(4-methylphenyl)butanoic acid
Nitrilase/Amidase Amidation This compound + Amine Amide derivative
Glycosyltransferase Glycosylation This compound + Sugar Glycoside derivative

In-depth Mechanistic Studies of Biotransformations

Understanding the precise biochemical pathways involved in the metabolism or enzymatic conversion of this compound is crucial for optimizing its production and application. The stereospecific conversion of related hydroxy acids in biological systems suggests that complex and highly regulated enzymatic machinery is likely involved. nih.gov

Future mechanistic studies should aim to:

Identify and Characterize Key Enzymes: This involves isolating the enzymes responsible for its conversion, followed by genetic sequencing, protein expression, and characterization of their kinetic properties and substrate specificity.

Elucidate Metabolic Pathways: Using techniques like isotopic labeling (e.g., with ¹³C or ¹⁴C) and metabolomics, researchers can trace the fate of the molecule within a biological system, identifying intermediates and final products.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model enzyme-substrate interactions, predict reaction pathways, and understand the electronic properties that govern its reactivity. biointerfaceresearch.com This theoretical insight can guide experimental work and help in the rational design of more efficient biocatalysts.

Advanced Materials Applications through Structural Modification

The bifunctional nature of this compound makes it an attractive building block for novel polymers and advanced materials. The hydroxyl and carboxylic acid groups can participate in polymerization reactions, while the phenyl ring offers a site for further functionalization.

Unexplored avenues in materials science include:

Biodegradable Polyesters: The compound could serve as a monomer for polycondensation reactions to create biodegradable polyesters. The bulky 4-methylphenyl group would likely influence the polymer's physical properties, such as its glass transition temperature, crystallinity, and degradation rate.

Functional Polymers: The aromatic ring can be modified through reactions like sulfonation, nitration, or halogenation. These modifications could impart specific functionalities, such as conductivity, flame retardancy, or altered hydrophobicity, leading to materials suitable for electronics, coatings, or specialized membranes.

Chiral Materials: Using an enantiomerically pure form of the acid as a monomer could lead to the synthesis of chiral polymers, which have potential applications in chiral separations, asymmetric catalysis, and optical devices.

Table 3: Potential Structural Modifications and Resulting Material Properties

Modification Site Type of Modification Potential Change in Property Potential Application
Hydroxyl/Carboxyl Polycondensation Formation of polyester (B1180765) backbone Biodegradable plastics, drug delivery matrices
Aromatic Ring Sulfonation Increased hydrophilicity, ion-exchange capacity Membranes, hydrogels
Aromatic Ring Halogenation Increased density, flame retardancy Fire-resistant materials
Aromatic Ring Polymer grafting Attachment of other polymer chains Composite materials, advanced coatings

Integration with High-Throughput Screening for Chemical Reactivity Profiling

High-Throughput Screening (HTS) is a powerful methodology that allows for the rapid testing of a large number of chemical reactions in parallel. sigmaaldrich.comnih.gov Applying HTS to this compound could dramatically accelerate the discovery of new derivatives and reaction conditions.

Future research should leverage HTS to:

Optimize Reaction Conditions: Systematically screen a wide range of catalysts, solvents, temperatures, and reagent ratios to quickly identify the optimal conditions for known transformations, improving yield and reducing costs.

Discover Novel Reactions: Profile the reactivity of the compound against large libraries of diverse chemical reagents. This could uncover previously unknown reactions and lead to the synthesis of novel derivatives with unique structures and functions.

Profile Biological Activity: Screen the compound and its derivatives against various biological targets (e.g., enzymes, receptors) to identify potential bioactivities. researchgate.netnih.gov This approach can serve as a starting point for drug discovery or agrochemical development programs.

HTS platforms, often utilizing microtiter plates and robotic automation, can generate vast amounts of data that, when combined with modern data analysis techniques, provide a comprehensive profile of the compound's chemical and biological interaction space. nih.govresearchgate.net

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with anti-inflammatory activity .
  • ADMET prediction : SwissADME for evaluating pharmacokinetic properties (e.g., BBB permeability) .

What are the challenges in crystallizing this compound for X-ray studies?

Advanced Research Question
Crystallization hurdles include:

  • Polymorphism : Screen solvents (e.g., acetone/water) to isolate stable polymorphs .
  • Crystal packing : The methylphenyl group may disrupt hydrogen-bonding networks; use slow evaporation at 4°C .
  • Data collection : Resolve weak diffraction signals by synchrotron radiation (λ = 0.7–1.0 Å) .

How do structural analogs differ in reactivity?

Basic Research Question
Comparing analogs:

CompoundKey FeatureReactivity Difference
3-Methyl-3-(4-methylphenyl)butanoic acidAdditional methyl groupReduced solubility in ethanol due to increased hydrophobicity
4-(4-Hydroxyphenoxy)benzoic acidEther linkageHigher susceptibility to oxidative degradation

What experimental designs validate the compound’s role as a metabolic intermediate?

Advanced Research Question

  • Isotope labeling : Synthesize ¹³C-labeled derivatives to track incorporation into microbial metabolites .
  • Enzyme assays : Test inhibition of β-ketoacyl-ACP synthase in fatty acid biosynthesis pathways .
  • Cell culture : Dose-response studies in HepG2 cells to assess hepatotoxicity (EC₅₀ determination) .

How can researchers reconcile conflicting hazard classifications in SDS documents?

Advanced Research Question
Discrepancies (e.g., H302 vs. H315) arise from varying test protocols. Resolution steps:

Source evaluation : Prioritize data from OECD-GLP-certified labs .

In-house testing : Conduct acute oral toxicity (OECD 423) and skin irritation (OECD 439) assays.

Consensus building : Cross-reference with ECHA and PubChem classifications .

What chromatographic methods separate this compound from byproducts?

Basic Research Question

  • Reverse-phase HPLC : C18 column, gradient elution (0.1% formic acid in water/acetonitrile) .
  • TLC : Silica gel plates with chloroform/methanol (9:1); Rf ≈ 0.5 under UV 254 nm .
  • Prep-HPLC : Collect fractions at 8–10 min retention time for >95% purity .

How does the methyl group position influence spectroscopic data?

Basic Research Question
The para-methyl group (vs. meta or ortho):

  • ¹H NMR : Deshields adjacent aromatic protons (δ 7.3 ppm vs. 7.1 ppm for meta) .
  • IR : Weakens C-O stretch intensity due to steric hindrance .

What are the best practices for scaling up synthesis without compromising yield?

Advanced Research Question

  • Flow chemistry : Continuous reactors reduce exothermic risks during carboxylation .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation .
  • Byproduct recycling : Distill unreacted starting materials for reuse .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) for 2 hours; analyze via LC-MS .
  • Plasma stability : Test in human plasma (37°C, 24 hours) with EDTA to inhibit esterases .
  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (>150°C indicates robustness) .

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